biological activity of gossypol dioxime Schiff bases
biological activity of gossypol dioxime Schiff bases
An In-Depth Technical Guide to the Biological Activity of Gossypol Schiff Bases
Executive Summary
Gossypol, a naturally occurring polyphenolic aldehyde from the cotton plant (Gossypium spp.), has a rich history of investigation for its diverse biological activities, including antifertility, antiviral, and anticancer properties.[1][2][3][4] However, its clinical utility is hampered by inherent toxicity.[3][5] A primary strategy to mitigate this toxicity while preserving or even enhancing therapeutic efficacy involves the chemical modification of its two reactive aldehyde groups. The formation of Schiff bases (diimines) through condensation with primary amines represents one of the most promising derivatization approaches.[3][5][6]
This technical guide provides a comprehensive overview of the synthesis, characterization, and multifaceted biological activities of gossypol Schiff bases for researchers, scientists, and drug development professionals. We delve into the core mechanisms underpinning their potent anticancer, antiviral, and antimicrobial effects, grounded in authoritative scientific literature. The narrative emphasizes the causality behind experimental designs and presents self-validating protocols, offering both foundational knowledge and practical insights for advancing these compounds in a therapeutic context.
Gossypol: A Biologically Active Natural Product
The Gossypol Scaffold: Structure and Properties
Gossypol is a binaphthyl-dicarbaldehyde characterized by hindered rotation around the internaphthyl single bond, resulting in atropisomerism. This gives rise to two stable enantiomers: (+)-gossypol and the more biologically active (–)-gossypol.[6][7] The molecule's structure is also defined by the presence of multiple hydroxyl groups and two key aldehyde functionalities, which are the primary sites for chemical modification. Gossypol can exist in different tautomeric forms, including aldehyde, ketone, and lactol forms, which influences its chemical reactivity and biological interactions.[5][6]
The Rationale for Derivatization to Schiff Bases
The direct use of gossypol as a drug is limited by its dose-dependent toxicity, which includes side effects such as hypokalemia.[6] The aldehyde groups are major contributors to this toxicity. By converting these aldehydes into imine (-C=N-) linkages via Schiff base formation, two critical objectives are achieved:
-
Toxicity Reduction: Masking the reactive aldehyde groups significantly lowers the molecule's overall toxicity.[3][5]
-
Enhanced Biological Activity: The introduction of diverse amine-containing substituents allows for the modulation of the compound's physicochemical properties (e.g., solubility, lipophilicity) and the introduction of new pharmacophoric features, often leading to enhanced potency and target specificity.[3][8][9]
Synthesis and Structural Characterization
General Synthesis of Gossypol Schiff Bases
The synthesis of gossypol Schiff bases is a straightforward condensation reaction. It involves reacting gossypol with at least two molar equivalents of a primary amine in a suitable solvent, typically ethanol or methanol, at room temperature or under reflux. The reaction proceeds to form a diimine structure, where both aldehyde groups of gossypol have reacted.
Expert Insight: The choice of solvent and reaction conditions is critical. While ethanol is commonly used, for less reactive amines or to improve yields, slight heating may be necessary. However, prolonged heating at high temperatures can lead to the decomposition of gossypol.[10] The purity of the gossypol starting material is paramount for achieving high yields of the final product.
Experimental Protocol: Synthesis of a Gossypol Schiff Base
-
Dissolution: Dissolve (±)-gossypol (1.0 mmol) in 20 mL of absolute ethanol in a round-bottom flask. Stir until fully dissolved.
-
Amine Addition: Add the desired primary amine (2.2 mmol, a slight excess) to the solution.
-
Reaction: Stir the mixture at room temperature for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Precipitation & Isolation: Upon completion, the Schiff base product, often brightly colored, will typically precipitate from the solution. Collect the solid product by vacuum filtration.
-
Washing: Wash the collected solid with cold ethanol to remove unreacted starting materials.
-
Drying: Dry the purified product under vacuum to yield the final gossypol Schiff base.
Structural Elucidation and Tautomerism
The resulting structures are confirmed using standard spectroscopic methods like ¹H NMR, ¹³C NMR, FT-IR, and mass spectrometry. A key structural feature of gossypol Schiff bases is their existence in different tautomeric forms. While they are formed as diimines, they often exist predominantly in the more stable dienamine tautomeric form, which is stabilized by strong intramolecular hydrogen bonds.[11] This tautomerism is a critical determinant of the molecule's shape, electronic properties, and ultimately, its biological activity.
Workflow for Synthesis and Characterization
Caption: Workflow for Gossypol Schiff Base Synthesis.
Potent Anticancer Activity
The most extensively studied biological activity of gossypol derivatives is their anticancer potential.[1][2][12] Gossypol Schiff bases have consistently demonstrated superior performance over the parent compound in various cancer cell lines.[8]
Mechanism of Action: Targeting the Bcl-2 Protein Family
Gossypol and its derivatives function as BH3 mimetics.[13][14] They bind to the BH3 groove of anti-apoptotic proteins like Bcl-2, Bcl-xL, and Mcl-1.[1][14][15] These proteins are central regulators of the intrinsic apoptosis pathway and are often overexpressed in cancer cells, making them key therapeutic targets. By inhibiting these anti-apoptotic proteins, gossypol Schiff bases disrupt the protein-protein interactions that prevent apoptosis, thereby unleashing the cell's natural programmed cell death machinery.[8][15] This leads to the release of cytochrome c from the mitochondria and the subsequent activation of caspases, culminating in apoptotic cell death.[13][14]
Anticancer Signaling Pathway
Caption: Apoptosis induction by Gossypol Schiff Bases.
Quantitative Data: In Vitro Cytotoxicity
Gossypol Schiff bases exhibit potent cytotoxicity across a range of cancer cell lines. The modification allows for significant improvements in potency compared to the parent gossypol molecule.
| Compound | Cell Line | IC₅₀ (µM) | Reference |
| (±)-Gossypol | MCF-7 (Breast) | >50 | [8] |
| Schiff Base 16 | MCF-7 (Breast) | 4.39 | [8] |
| Schiff Base 16 | CT-26 (Colon) | 1.13 | [8] |
| Schiff Base 8a | HepG2 (Liver) | 20.93 | [10] |
| Schiff Base 8a | LU-1 (Lung) | 13.58 | [10] |
| Schiff Base 8a | MCF-7 (Breast) | 9.40 | [10] |
Table 1: Comparative cytotoxic activity (IC₅₀) of gossypol and selected Schiff base derivatives.
Experimental Protocol: MTT Cytotoxicity Assay
This protocol is a self-validating system for assessing the dose-dependent effect of a compound on cell viability.
-
Cell Seeding: Plate cancer cells (e.g., MCF-7) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of the gossypol Schiff base in culture medium. Replace the old medium with the compound-containing medium. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plate for 48-72 hours. Causality Check: This duration allows for multiple cell cycles, ensuring that effects on proliferation and apoptosis are observable.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours. Live cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.
-
Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ value.
Broad-Spectrum Antiviral Activity
Gossypol Schiff bases have demonstrated notable antiviral activity against both plant and human viruses, operating through distinct mechanisms.
Anti-Plant Virus Activity (TMV)
Several studies have shown that aromatic and amino acid Schiff bases of gossypol exhibit excellent activity against the Tobacco Mosaic Virus (TMV).[16][17]
-
Mechanism of Action: Unlike many antiviral agents that target viral replication directly, these compounds act on the host plant. They induce the accumulation of reactive oxygen species (ROS), such as the superoxide anion (O₂˙⁻), in the tobacco leaves.[17] This ROS accumulation is a key factor in initiating an extreme resistance or hypersensitive response in the plant, which effectively localizes and neutralizes the viral infection.[17] The rate of O₂˙⁻ production by the Schiff bases has been shown to positively correlate with their anti-TMV activity.
Anti-Human Virus Activity (HIV-1)
Derivatization of gossypol with amino acids has been shown to not only reduce cytotoxicity but also enhance activity against HIV-1.[9]
-
Mechanism of Action: Time-of-addition assays indicate that these compounds act as viral entry inhibitors.[9] Molecular modeling suggests they bind within the hydrophobic pocket of the gp41 protein, a critical component of the viral fusion machinery. This binding prevents the formation of the six-helix bundle, a conformational change necessary for the fusion of the viral and host cell membranes, thus blocking viral entry.[9]
Antimicrobial Properties
Gossypol and its derivatives possess antimicrobial properties, with Schiff bases showing activity against a range of bacteria.[3][4][18]
Antibacterial Spectrum and Mechanism
Studies have shown that gossypol derivatives are particularly effective against Gram-positive bacteria, including pathogenic strains like Staphylococcus aureus (both MSSA and MRSA).[4][19] Their efficacy against Gram-negative bacteria is often limited by the outer membrane, but this can be overcome by using a permeabilizing agent.[4][19]
-
Mechanism of Action: A likely mode of action is the direct targeting of bacterial cell division. Gossypol acetate has been shown to inhibit the function of the FtsZ protein, an essential and highly conserved protein that forms the Z-ring at the site of division.[4][19] By disrupting FtsZ polymerization and GTPase activity, these compounds prevent cytokinesis and lead to bacterial cell death.
Quantitative Data: Minimum Inhibitory Concentration (MIC)
| Compound | Bacteria | MIC (µg/mL) | Reference |
| Gossypol Acetate | Bacillus subtilis | 4 | [19] |
| Gossypol Acetate | S. aureus (MSSA) | 8 | [19] |
| Gossypol Acetate | S. aureus (MRSA) | 4-8 | [19] |
| Gossypol Acetate | E. coli (with PMBN) | 64 | [19] |
Table 2: Minimum inhibitory concentrations (MIC) of gossypol acetate against various bacteria.
Experimental Protocol: Broth Microdilution for MIC Determination
-
Inoculum Preparation: Prepare a standardized bacterial suspension (e.g., S. aureus) equivalent to a 0.5 McFarland standard.
-
Compound Dilution: In a 96-well plate, perform a two-fold serial dilution of the gossypol Schiff base in Mueller-Hinton broth.
-
Inoculation: Add the bacterial inoculum to each well. Include a positive control (bacteria, no compound) and a negative control (broth only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth. Self-Validation: The clear growth in the positive control and lack of growth in the negative control validate the assay conditions.
Future Perspectives and Drug Development
Gossypol Schiff bases represent a versatile chemical scaffold with immense therapeutic potential. Their multi-target nature, particularly in cancer, where they can induce apoptosis and modulate other pathways, makes them attractive candidates for further development.[1][15]
Challenges and Opportunities:
-
Solubility and Bioavailability: While derivatization improves some properties, poor aqueous solubility can still be a hurdle. The development of novel formulations, such as nanocarriers, is a promising strategy to overcome these limitations.[3][14][15]
-
Synergistic Combinations: Gossypol and its derivatives have shown synergistic effects when combined with conventional chemotherapy and radiotherapy, potentially overcoming drug resistance.[3][15]
-
Clinical Translation: While gossypol itself has entered clinical trials, the development of less toxic and more potent Schiff base derivatives offers a clearer path toward clinical application.[12][13][20] Further preclinical studies focusing on pharmacokinetics, in vivo efficacy, and safety are essential next steps.
By leveraging the insights and protocols detailed in this guide, researchers can continue to unlock the full therapeutic potential of these remarkable compounds.
References
- The molecular mechanism of actions of gossypol and its deriv
-
Wang, L. et al. (2019). Gossypol with Hydrophobic Linear Esters Exhibits Enhanced Antitumor Activity as an Inhibitor of Antiapoptotic Proteins. Molecules, 24(15), 2787. (URL: [Link])
-
Wang, X. et al. (2014). Design, synthesis, and biological activities of aromatic gossypol Schiff base derivatives. Journal of Agricultural and Food Chemistry, 62(46), 11080-8. (URL: [Link])
-
Zeng, Y. et al. (2017). Natural Product Gossypol and its Derivatives in Precision Cancer Medicine. Current Medicinal Chemistry, 24(22), 2413-2426. (URL: [Link])
-
Akash, M. S. H. et al. (2022). Gossypol and Its Natural Derivatives: Multitargeted Phytochemicals as Potential Drug Candidates for Oncologic Diseases. Cancers, 14(15), 3606. (URL: [Link])
-
Dai, H. et al. (2015). Antiviral activity and mechanism of gossypols: effects of the O2˙− production rate and the chirality. RSC Advances, 5, 106096-106103. (URL: [Link])
-
Joseph, B. et al. (2004). Cytotoxicity of enantiomers of gossypol Schiff's bases and optical stability of gossypolone. European Journal of Medicinal Chemistry, 39(7), 619-24. (URL: [Link])
-
Zhu, Y. et al. (2011). Synthesis and antiviral activities of novel gossypol derivatives. Bioorganic & Medicinal Chemistry Letters, 21(11), 3357-60. (URL: [Link])
-
Ahmad, S. et al. (2024). Gossypol and Semisynthetic Derivatives: Chemistry, Bioactivities, and Mechanism of Actions. Chemistry & Biodiversity. (URL: [Link])
-
Dai, H. et al. (2016). Antiviral mechanism study of gossypol and its Schiff base derivatives based on reactive oxygen species (ROS). RSC Advances, 6, 94673-94679. (URL: [Link])
-
Le, T. N. et al. (2017). Synthesis and Biological Evaluation of New (−)-Gossypol-Derived Schiff Bases and Hydrazones. Journal of Chemistry. (URL: [Link])
-
Lige, B. et al. (2022). Systematic Review of Gossypol/AT-101 in Cancer Clinical Trials. International Journal of Molecular Sciences, 23(3), 1436. (URL: [Link])
-
Paunović, M. et al. (2023). The potential roles of gossypol as anticancer agent: advances and future directions. Journal of the Serbian Chemical Society. (URL: [Link])
-
Dai, H. et al. (2016). Antiviral Mechanism Study of Gossypol and Its Schiff's Bases Derivatives Based on Reactive Oxygen Species (ROS) Contents. The Royal Society of Chemistry. (URL: [Link])
-
Yusupov, M. M. et al. (2009). Synthesis, crystal structures and antibacterial activity studies of aza-derivatives of phytoalexin from cotton plant--gossypol. Journal of Enzyme Inhibition and Medicinal Chemistry, 24(6), 1335-42. (URL: [Link])
-
Odinokov, A. et al. (2020). Structure, tautomerism, and radical scavenging activity of Schiff bases and hydrazones of gossypol. New Journal of Chemistry, 44, 18531-18544. (URL: [Link])
-
Paunović, M. et al. (2023). The potential roles of gossypol as anticancer agent: advances and future directions. Journal of Cancer Research and Clinical Oncology. (URL: [Link])
-
Li, G. et al. (2023). Gossypol acetate: A natural polyphenol derivative with antimicrobial activities against the essential cell division protein FtsZ. Frontiers in Microbiology, 13, 1083901. (URL: [Link])
-
Ahmad, S. et al. (2024). Gossypol and Semisynthetic Derivatives: Chemistry, Bioactivities, and Mechanism of Actions. ResearchGate. (URL: [Link])
-
Odinokov, A. et al. (2020). Structure, tautomerism, and radical scavenging activity of Schiff bases and hydrazones of gossypol. ResearchGate. (URL: [Link])
-
Zhang, Y. et al. (2022). Structure, properties of gossypol and its derivatives-from physiological activities to drug discovery and drug design. Natural Product Reports, 39(8), 1573-1594. (URL: [Link])
-
Shekhawat, A. S. et al. (2022). Synthesis of Novel Schiff's Bases and Their Biological Activities. International Journal of Pharmaceutical Sciences and Research, 13(1), 192-196. (URL: [Link])
-
Zhang, Y. et al. (2022). Structure, properties of gossypol and its derivatives—from physiological activities to drug discovery and drug design. ResearchGate. (URL: [Link])
-
Li, G. et al. (2023). Gossypol acetate: A natural polyphenol derivative with antimicrobial activities against the essential cell division protein FtsZ. Frontiers in Microbiology. (URL: [Link])
-
Tsegaye, A. D. et al. (2019). Synthesis, Characterization and Antibacterial Activities of Polydentate Schiff Bases, Based on Salicylaldehyde. Advances in Chemistry. (URL: [Link])
-
Khakberdiev, S. et al. (2024). SYNTHESIS OF GOSSYPOL WITH 2,5-XYLIDINE, FORMATION OF WATER-SOLUBLE COMPLEX AND BIOLOGICAL ACTIVITY. International journal of medical sciences. (URL: [Link])
Sources
- 1. researchgate.net [researchgate.net]
- 2. Gossypol and Its Natural Derivatives: Multitargeted Phytochemicals as Potential Drug Candidates for Oncologic Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scilit.com [scilit.com]
- 4. Gossypol acetate: A natural polyphenol derivative with antimicrobial activities against the essential cell division protein FtsZ - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Structure, properties of gossypol and its derivatives-from physiological activities to drug discovery and drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cytotoxicity of enantiomers of gossypol Schiff's bases and optical stability of gossypolone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Gossypol with Hydrophobic Linear Esters Exhibits Enhanced Antitumor Activity as an Inhibitor of Antiapoptotic Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. Natural Product Gossypol and its Derivatives in Precision Cancer Medicine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Design, synthesis, and biological activities of aromatic gossypol Schiff base derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Antiviral activity and mechanism of gossypols: effects of the O2˙− production rate and the chirality - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 18. Synthesis, crystal structures and antibacterial activity studies of aza-derivatives of phytoalexin from cotton plant--gossypol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Frontiers | Gossypol acetate: A natural polyphenol derivative with antimicrobial activities against the essential cell division protein FtsZ [frontiersin.org]
- 20. The potential roles of gossypol as anticancer agent: advances and future directions - PMC [pmc.ncbi.nlm.nih.gov]
